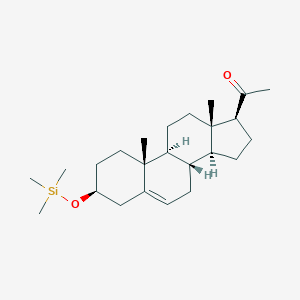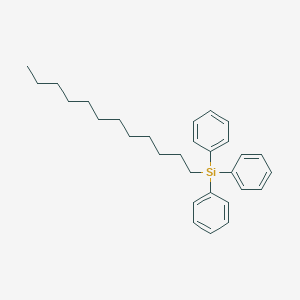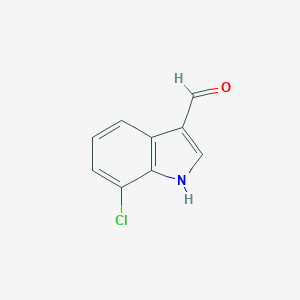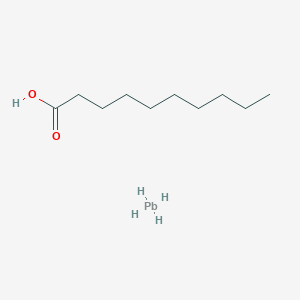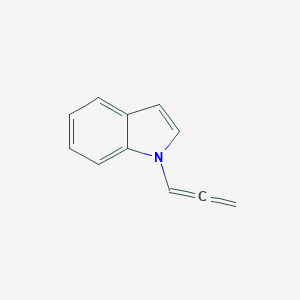
1-(1-Indolyl)propa-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Indolyl)propa-1,2-diene” is a compound with two adjacent carbon double bonds . The compound is also known as allene or propadiene . The central carbon in the compound is sp-hybridized with two double bonds coming from it . This central carbon provides two p-orbitals – one for each pi bond .
Synthesis Analysis
The synthesis of “1-(1-Indolyl)propa-1,2-diene” involves isomerization of 3-alkoxyindolines through indolenium intermediates . The synthetic compound drastically differed from the originally reported structure, suggesting that the natural product requires revision .Molecular Structure Analysis
The molecular structure of “1-(1-Indolyl)propa-1,2-diene” involves two outer carbons that are sp2 hybridized and a central carbon that is sp-hybridized with two double bonds . This central carbon provides two p-orbitals – one for each pi bond . These two different p-orbitals have to be perpendicular, leading to a twisted structure .Chemical Reactions Analysis
The chemical reactions involving “1-(1-Indolyl)propa-1,2-diene” are influenced by the positioning of the pi orbitals and the ability for overlap to occur to strengthen the single bond between the two double bonds . Conjugation occurs when p orbitals on three or more adjacent sp2 (or occasionally sp) hybridized atoms can overlap .Safety And Hazards
“1-(1-Indolyl)propa-1,2-diene” is considered hazardous by the OSHA Hazard Communication Standard . It is an extremely flammable gas and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may cause frostbite and may displace oxygen, causing rapid suffocation .
Orientations Futures
Propriétés
InChI |
InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGQCVHHKHFTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CN1C=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Indolyl)propa-1,2-diene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

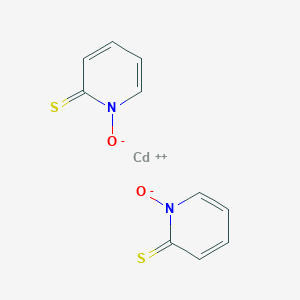
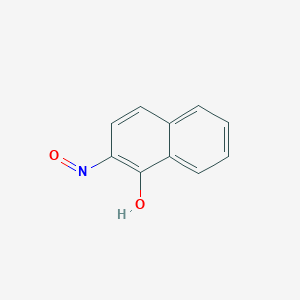
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
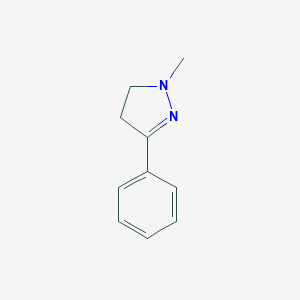
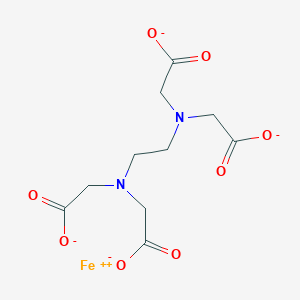
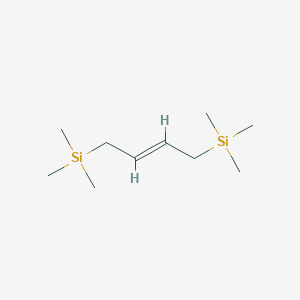
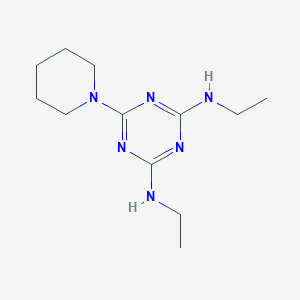

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

